molecular formula C6H10BrClO B1658176 2-Bromo-4-methylpentanoyl chloride CAS No. 59960-79-1

2-Bromo-4-methylpentanoyl chloride

Cat. No. B1658176
CAS RN: 59960-79-1
M. Wt: 213.5 g/mol
InChI Key: IQGRVWSONWFJJD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoyl chloride is an organic compound with the molecular formula C6H10BrClO and a molecular weight of 213.5 . It is supplied by American Elements in most volumes including bulk quantities .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-methylpentanoyl chloride is 1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Synthesis Applications

2-Bromo-4-methylpentanoyl chloride has been utilized in the synthesis of various organic compounds. For instance, its role in the acylation of 4-bromo- and 4-cyano-4′-ferrocenylbiphenyl, as reported by Makarov et al. (2004), demonstrates its utility in creating 1-acyl-1′-biphenylylferrocenes, a class of compounds with potential applications in organic chemistry and materials science (Makarov et al., 2004).

Chemical Reaction Studies

Research by Liu et al. (2009) on the solvolysis of tertiary bromoalkanes, including 2-bromo-4-methylpentane, provided insights into the reaction mechanisms and solvent participation in these processes. This research enhances understanding of the fundamental chemical properties and reactivity of bromoalkanes, which can be crucial in designing and optimizing various chemical syntheses (Liu et al., 2009).

Infrared Spectroscopy Analysis

Studies like those conducted by Crowder et al. (1980, 1983) provide valuable insights into the vibrational properties of compounds like 2-bromo-4-methylpentane, through infrared spectroscopy. These findings are essential for understanding the molecular structure and dynamics of such compounds, which can have implications in material science and molecular physics (Crowder et al., 1980); (Crowder & Jaiswal, 1983).

Kinetics and Mechanism Studies

Research on the kinetics and mechanism of reactions involving similar compounds, such as studies by Chuchani et al. (1990, 1993) on the elimination kinetics of secondary alkyl bromides in the gas phase, contributes to a deeper understanding ofthe reaction dynamics of bromoalkanes. These studies offer insights into the behavior of these compounds under various conditions, which is crucial for their application in synthetic chemistry (Chuchani et al., 1990).

Organometallic Chemistry

In organometallic chemistry, compounds like 2-bromo-4-methylpentanoyl chloride have been employed in the synthesis of complex molecules. For example, the synthesis of piloquinone, a metabolite of Streptomyces pilosus Ettlinger, involved the use of 2-bromo-6-hydroxytoluene, a related bromoalkane. This type of research demonstrates the applicability of bromoalkanes in the creation of biologically significant compounds (Cresp et al., 1974).

Spectroscopic and Structural Analysis

Spectroscopic and structural analysis of bromoalkanes, including compounds like 2-bromo-4-methylpentane, has been a focus of several studies. Research like that by Powles and Gutowsky (1953) on the proton magnetic resonance of the CH3 group in tetrasubstituted methanes provides fundamental insights into the structural and dynamic aspects of these molecules, which are essential for understanding their behavior in various chemical environments (Powles & Gutowsky, 1953).

properties

IUPAC Name

2-bromo-4-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGRVWSONWFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542838
Record name 2-Bromo-4-methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpentanoyl chloride

CAS RN

59960-79-1
Record name 2-Bromo-4-methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (31.55 g) in water (70 ml) was added dropwise to a stirred solution of D-leucine (20 g) in 47% aqueous hydrobromic acid (140 ml)/water (211 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 20 hours, then diluted with diethyl ether (600 ml). The organic layer was separated and washed with aqueous sodium metabisulphite (200 ml), dried over sodium sulphate, filtered and the solvent removed under reduced pressure to give 2-bromo-4-methyl-pentanoic acid as a yellow oil (27.6 g) [1H NMR (CDCl3): δ0.93 (d, 3H), 0.98 (d, 3H), 1.75-1.85 (m, 1H), 1.91-1.95 (m, 2H), 4.30 (t, 1H)]. Oxalyl chloride (9.56 ml) was added dropwise to a stirred solution of the 2-bromo-4-methylpentanoic acid (10.7 g) and pyridine (0.1 ml) in dichloromethane (60 ml). The reaction mixture was stirred for 20 hours and the solvent was removed under reduced pressure to give 2-bromo-4-methylpentanoyl chloride (12 g) [1H NMR (CDCl3); δ0.95 (d, 3H), 1.01 (d, 3H), 1.80-2.07 (m, 3H), 4.52 (t, 1H)]. A solution of this 2-bromo-4-methylpentanoyl chloride (12 g) in dichloromethane (40 ml) was added dropwise to a stirred solution of 2,6-dimethoxy-4-methylphenol (9.41 g) and triethylamine (15.6 ml) in dichloromethane (20 ml). The reaction mixture was stirred for 20 hours and was then chromatographed on silica gel, eluting with dichloromethane, to give the title compound as a viscous yellow oil (14.7 g).
Quantity
9.56 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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